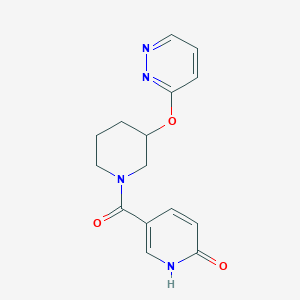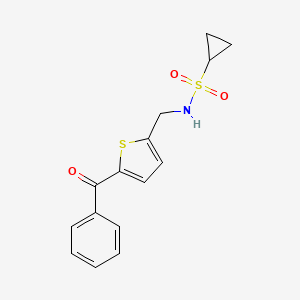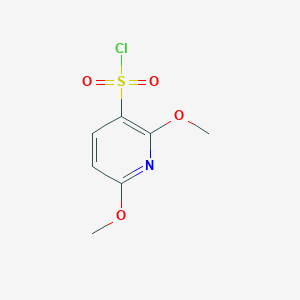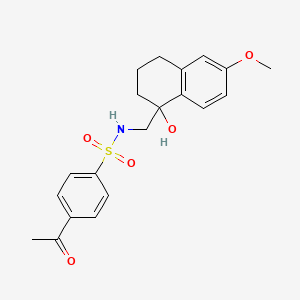
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as PPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPPO is a heterocyclic compound that consists of two pyridine rings and a piperidine ring.
作用機序
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has also been shown to inhibit the activity of various receptors such as the adenosine A1 receptor and the dopamine D2 receptor. This inhibition can lead to a variety of pharmacological effects such as increased wakefulness, improved mood, and decreased anxiety.
Biochemical and Physiological Effects:
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to exhibit a variety of biochemical and physiological effects. In animal studies, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to improve cognitive function and memory, increase wakefulness, and decrease anxiety. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has also been shown to exhibit anti-inflammatory and anti-tumor activity.
実験室実験の利点と制限
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes and receptors, making it a valuable tool for studying their functions. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one also has some limitations. Its potency and selectivity for specific targets can vary depending on the experimental conditions, making it important to carefully optimize the experimental parameters. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one can also exhibit off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has significant potential for further research and development. Some possible future directions include:
1. Synthesizing new derivatives of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one with improved pharmacological properties.
2. Investigating the potential use of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Studying the mechanism of action of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one in more detail to better understand its pharmacological effects.
4. Developing new materials and polymers based on the structure of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one.
5. Investigating the potential use of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one in the development of new drugs for the treatment of cancer and inflammation.
In conclusion, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its pharmacological properties and potential uses.
合成法
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one can be synthesized through a multi-step process that involves the reaction of 3-chloropyridazine with piperidine, followed by the reaction of the resulting compound with 3-hydroxypicolinic acid. The final product is obtained through a cyclization reaction. The synthesis of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex process that requires expertise in organic chemistry.
科学的研究の応用
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, making it a promising candidate for the development of new drugs. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has also been investigated for its potential use in the treatment of cancer, inflammation, and neurological disorders.
In drug discovery, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been used as a lead compound for the development of new drugs. Its unique chemical structure and pharmacological properties make it an attractive starting point for the synthesis of new compounds with improved efficacy and safety profiles.
In material science, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been studied for its potential applications in the development of new materials with unique properties. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been used as a building block for the synthesis of new polymers and materials with improved mechanical and thermal properties.
特性
IUPAC Name |
5-(3-pyridazin-3-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-13-6-5-11(9-16-13)15(21)19-8-2-3-12(10-19)22-14-4-1-7-17-18-14/h1,4-7,9,12H,2-3,8,10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLZBFZLEVLJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2960459.png)

![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2960464.png)


![2-[(4-chlorobenzyl)oxy]-4-(4-toluidinomethylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B2960470.png)

![1-[(3-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2960474.png)





![3-butyl-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2960482.png)